Ethyl 1-[(4-methylphenyl)methyl]piperidine-2-carboxylate
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Overview
Description
Ethyl 1-[(4-methylphenyl)methyl]piperidine-2-carboxylate is a chemical compound that belongs to the piperidine class of organic compounds. Piperidine derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of an ethyl ester group, a piperidine ring, and a 4-methylphenylmethyl substituent. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(4-methylphenyl)methyl]piperidine-2-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and sulfonium salts.
Introduction of the 4-Methylphenylmethyl Group: This step involves the alkylation of the piperidine ring with a 4-methylbenzyl halide under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(4-methylphenyl)methyl]piperidine-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Ethyl 1-[(4-methylphenyl)methyl]piperidine-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 1-[(4-methylphenyl)methyl]piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate
- Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate
- Ethyl 1-Boc-piperidine-2-carboxylate
Uniqueness
Ethyl 1-[(4-methylphenyl)methyl]piperidine-2-carboxylate is unique due to the presence of the 4-methylphenylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and contributes to its specific applications in scientific research .
Properties
IUPAC Name |
ethyl 1-[(4-methylphenyl)methyl]piperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-3-19-16(18)15-6-4-5-11-17(15)12-14-9-7-13(2)8-10-14/h7-10,15H,3-6,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPDZGGGOSHAEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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